![molecular formula C24H27N3O4S2 B2566762 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide CAS No. 899976-73-9](/img/no-structure.png)

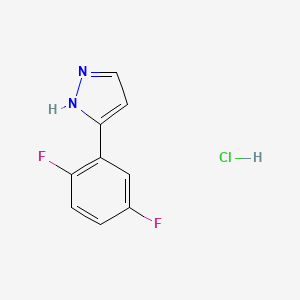

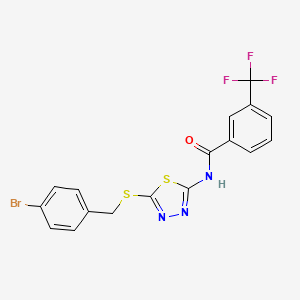

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.

BenchChem offers high-quality 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agents and Antifolates

Compounds similar to the one have been explored for their potential as antitumor agents and antifolates. The synthesis of classical and nonclassical antifolates has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in cancer cells, demonstrating significant antitumor activity in various cell lines. These compounds exhibit high potency as inhibitors of human DHFR and show selective inhibition of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007); (Gangjee et al., 2008).

Dual Inhibitors

Research has also focused on developing compounds that act as dual inhibitors of thymidylate synthase (TS) and DHFR. Such compounds are synthesized to tackle two critical enzymes in the folate pathway, offering a potent mechanism against cancer and microbial infections. The development of these dual inhibitors opens new avenues for chemotherapy and antimicrobial treatments (Gangjee et al., 2008).

Novel Synthetic Methodologies

The compound and its related structures have contributed to the development of novel synthetic methodologies for producing heterocyclic compounds, which are crucial in drug development. For instance, studies on the chemoselective acetylation of aminophenols and the synthesis of complex molecules showcase the diverse applications of these compounds in creating intermediates for antimalarial drugs and exploring new catalytic processes (Magadum & Yadav, 2018).

Antimicrobial Activities

Furthermore, the structural framework related to the compound is utilized in synthesizing new molecules with promising antimicrobial activities. This includes efforts to create molecules capable of combating bacterial and fungal infections, highlighting the significance of these compounds in addressing resistance to existing antimicrobial agents (Wardkhan et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3-ethylphenyl)acetamide with 5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(3-ethylphenyl)acetamide", "5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Add 5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol to a solution of 2-chloro-N-(3-ethylphenyl)acetamide in a suitable solvent (e.g. DMF, DMSO)", "Add a base (e.g. NaOH, KOH) to the reaction mixture to initiate the reaction", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent (e.g. water, ethanol) and dry under vacuum to obtain the desired product" ] } | |

CAS RN |

899976-73-9 |

Product Name |

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide |

Molecular Formula |

C24H27N3O4S2 |

Molecular Weight |

485.62 |

IUPAC Name |

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |

InChI |

InChI=1S/C24H27N3O4S2/c1-5-16-7-6-8-18(13-16)26-21(28)15-32-23-25-14-20(22(29)27-23)33(30,31)19-11-9-17(10-12-19)24(2,3)4/h6-14H,5,15H2,1-4H3,(H,26,28)(H,25,27,29) |

InChI Key |

WVHXKWWYMFQVQA-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566685.png)

![N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566688.png)

![1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B2566691.png)

![2-Methoxyethyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2566699.png)

![1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2566700.png)

![N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2566701.png)